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molecular formula C12H8ClN3O4 B8286497 5-Chloro-1-(4-nitrophenacyl)pyrimidin-2-one

5-Chloro-1-(4-nitrophenacyl)pyrimidin-2-one

Cat. No. B8286497
M. Wt: 293.66 g/mol
InChI Key: NIDSEQDHBZMPGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04636509

Procedure details

A mixture of 5-chloropyrimidin-2-one (787 mg) and 2-bromo-4'-nitroacetophenone (1.47 g) in triethylamine (2 ml) and ethanol (40 ml) was stirred at ambient temperature for 1 hr. The reaction mixture was diluted with water and the solid filtered off.
Quantity
787 mg
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[NH:6][CH:7]=1.Br[CH2:10][C:11]([C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1)=[O:12]>C(N(CC)CC)C.C(O)C.O>[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[O:8])[N:6]([CH2:10][C:11]([C:13]2[CH:14]=[CH:15][C:16]([N+:19]([O-:21])=[O:20])=[CH:17][CH:18]=2)=[O:12])[CH:7]=1

Inputs

Step One
Name
Quantity
787 mg
Type
reactant
Smiles
ClC=1C=NC(NC1)=O
Name
Quantity
1.47 g
Type
reactant
Smiles
BrCC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid filtered off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=NC(N(C1)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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